molecular formula C15H11NO B1362635 4-Phenyl-quinolin-2-ol CAS No. 5855-57-2

4-Phenyl-quinolin-2-ol

Cat. No. B1362635
CAS RN: 5855-57-2
M. Wt: 221.25 g/mol
InChI Key: QKQNVNSIRYIHDD-UHFFFAOYSA-N
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Description

4-Phenyl-quinolin-2-ol is a compound with the molecular formula C15H11NO . It is also known by other names such as 4-phenyl-1H-quinolin-2-one and 3-Deoxyviridicatin .


Synthesis Analysis

The synthesis of quinoline compounds has been a subject of interest in the field of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The crystal structure of 4-phenylquinolin-2-(1H)-one has been determined by X-ray diffraction . The compound crystallizes in the orthorhombic crystal system (space group Pbca) with the unit cell parameters a = 7.382 (2) Å, b = 21.795 (3) Å, c = 14.066 (5) Å, and Z = 8 .


Chemical Reactions Analysis

Quinoline compounds have been synthesized using various methods, including microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .


Physical And Chemical Properties Analysis

4-Phenyl-quinolin-2-ol has a molecular weight of 221.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 221.084063974 g/mol . The topological polar surface area is 29.1 Ų .

Scientific Research Applications

Antituberculosis Activity

4-Phenyl-quinolin-2-ol derivatives have been synthesized and identified as compounds with potential antituberculosis activity. One specific compound, N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, demonstrated significant inhibitory effects on the immunostimulatory effect of oligodeoxynucleotides with a CpG-motif, suggesting its potential in controlling immunological responses related to tuberculosis (Strekowski et al., 2003).

Anticancer Potential

The synthesis and evaluation of 4-Phenyl-quinolin-2-ol derivatives have also shown promising results as potential anticancer agents. Various derivatives have been synthesized and tested for their anticancer activity against different cancer cell lines. Some of these compounds exhibited promising anticancer activity, suggesting the potential of 4-Phenyl-quinolin-2-ol derivatives in cancer therapy (Desai et al., 2017).

Antiplatelet and Antileukotrienic Activities

The synthesis of specific 4-Phenyl-quinolin-2-ol derivatives has led to the discovery of new potential antileukotrienic drugs. These compounds have demonstrated significant antiplatelet activity and the potential to inhibit leukotriene-induced platelet aggregation, indicating their potential in treating diseases related to platelet aggregation and leukotriene activity (Jampílek et al., 2004).

Apoptosis Induction and Cancer Cell Growth Inhibition

4-Phenyl-quinolin-2-ol derivatives have also been found to induce apoptosis in cancer cells and inhibit cancer cell growth. These compounds have shown potent activity in cell-based assays, indicating their potential as effective chemotherapeutic agents (Zhang et al., 2008).

Future Directions

Quinoline and its structural congeners are versatile chemical entities that are ubiquitously present as core structures of pharmaceuticals, agrochemicals, and functional organic materials . The discovery of new and better drugs from the original naturally occurring quinoline and quinazoline alkaloids is a potential future direction .

properties

IUPAC Name

4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQNVNSIRYIHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207264
Record name 3-Deoxyviridicatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-quinolin-2-ol

CAS RN

5855-57-2
Record name 3-Deoxyviridicatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyviridicatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50207264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of o-amino benzophenone (10 g) and acetic acid anhydride (10 ml) in tetrahydrofuran (150 ml) was refluxed for 8 hours. The mixture was thereafter evaporated and the residue was partitioned between sat NaHCO3, (20 ml) and diethylether (150 ml). The organic phase was dried and evaporated to give a yellow oil which was redissolved in dimethyl formamide (150 ml). To this solution was added NaH (5 g) and the mixture was stirred at 110° C. for 11/2 hour, whereafter it was cooled to room temperature, and poured into water (300 ml). This treatment afforded a precipitate of the title compound as pale crystals, which were collected by filtration. The crystals were washed with water and dried. M.p. 244°-247° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Benzoylacetanilide (150 g) (prepared according to the method of Brown et al., J. Am. Chem. Soc., 79, 2919, (1957)) in concentrated sulphuric acid (76%) (130 cc) is heated for 4 hours at 100° C. The reaction mixture is slowly poured with stirring in distilled water (3150 cc). The precipitate obtained is filtered, washed with water and then with acetone, and dried at 40° C. under reduced pressure. The residue obtained is recrystallised in ethanol. (white solid; m.p.=268°-269° C.)
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two
Name
Quantity
3150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Pandirajan, S Samuel, V Iswaran… - Journal of Advanced …, 2022 - sciensage.info
India’s flora and fauna has diverse medicinal properties and constitutes the major portion of our traditional medicine system. One among them is snails. Snails have a long history of …
Number of citations: 1 sciensage.info
D Pradhan, V Volli, RK Singh, S Murgun - Chemical Engineering Journal, 2020 - Elsevier
In the present study, the co-pyrolysis of mahua seeds (MS) and waste thermocol (WTC) (1:1) blends was performed at 450–600 C. The obtained co-pyrolysis oil (CPO) was …
Number of citations: 22 www.sciencedirect.com
S Datta, R Labar, I Sarkar, A Sen - 2023 - nanobioletters.com
Purple tea (PT) is a high-antioxidant tea variety that is rich in anthocyanin. The rich purple color and antioxidant nature of the drink have provoked several studies on the plant. Some …
Number of citations: 0 nanobioletters.com
D Pradhan - 2017 - ethesis.nitrkl.ac.in
The depletion rate of non-renewable resources and their utility, which mostly ends up in polluting the environment, are the major reasons for which biomass usage has come into the …
Number of citations: 1 ethesis.nitrkl.ac.in

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